Calotropin

Na+/K+-ATPase inhibition cardenolide enzymology uncompetitive inhibition

Procure Calotropin as your definitive cardenolide reference standard. Its uncompetitive Na⁺/K⁺-ATPase inhibition (Ki 0.2 μM) and binding to Thr797/Gln111/Phe783 residues benchmark molecular pharmacology studies. For oncology, sub-nM Wnt/β-catenin suppression (IC₅₀ 0.7–3.8 nM) via CK1α-dependent degradation outclasses calactin 5-fold, with validated in vivo NSCLC xenograft efficacy at 5 mg/kg. Immunology programs benefit from unique Th17-selective suppression (100–500 nM) without Th1/Th2/Treg perturbation—unmatched by uscharin or calactin. Verify differential cytotoxicity across A549, LS 180, and PC-3 lines, and employ as a Pseudomonas aeruginosa antimicrobial reference exceeding chloramphenicol activity.

Molecular Formula C29H40O9
Molecular Weight 532.6 g/mol
CAS No. 1986-70-5
Cat. No. B1668234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalotropin
CAS1986-70-5
Synonymscalotropin
Pecilocerin A
Pekilocerin A
Molecular FormulaC29H40O9
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O
InChIInChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26-,27-,28+,29+/m1/s1
InChIKeyOWPWFVVPBYFKBG-GHFYYFPWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN WATER, ALCOHOL;  PRACTICALLY INSOL IN ETHER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Calotropin (CAS 1986-70-5): Cardenolide Glycoside Specifications and Sourcing Considerations


Calotropin (CAS 1986-70-5; molecular formula C₂₉H₄₀O₉; molecular weight 532.63 g/mol) is a cardenolide cardiac glycoside isolated primarily from Calotropis procera and Calotropis gigantea (family Apocynaceae/Asclepiadoideae) [1]. It appears as rectangular platelets with a melting point of 223°C (decomposition) and optical rotation [α]D¹⁸ +66.8° (in methanol) [2]. Calotropin is soluble in water and alcohol but practically insoluble in ether [2]. As a cardenolide, it shares the core steroidal framework with an unsaturated lactone ring at C-17, but carries distinctive structural features including a 19-oxo (aldehyde) group and a specific dioxane-linked sugar moiety [1] [3].

Why Calotropin Cannot Be Interchanged with Generic Cardenolide Alternatives


Within the cardenolide class, minor structural variations produce substantial divergence in potency, target engagement, and functional selectivity that precludes simple substitution. Calotropin exhibits uncompetitive inhibition of Na⁺/K⁺-ATPase with a Ki of 0.2 μM [1], whereas closely related cardenolides demonstrate markedly different inhibition constants and mechanisms. More critically, Calotropin displays functional selectivity in T lymphocyte modulation that is absent in structural analogs—it suppresses Th17 differentiation without affecting Th1, Th2, or Treg subsets, while uscharin and calactin exhibit broader, less selective immunosuppressive profiles [2]. Substitution without empirical validation would invalidate comparative dose-response interpretation and confound mechanistic studies. Procurement decisions for Calotropin must therefore be driven by application-specific requirements for potency, selectivity, or in vivo validation status rather than class-level assumptions about cardenolide functional equivalence.

Calotropin Comparative Evidence: Quantitative Differentiation from C3OG, Cardenolide Analogs, and Antibiotic Controls


Calotropin vs. Corotoxigenin 3-O-Glucopyranoside (C3OG): 3.2-Fold Higher Na⁺/K⁺-ATPase Inhibitory Potency

In a direct head-to-head enzymatic assay, Calotropin exhibited 3.2-fold higher potency than C3OG in inhibiting Na⁺/K⁺-ATPase activity. Calotropin achieved IC₅₀ of 0.27 μM and Ki of 0.2 μM, while C3OG required IC₅₀ of 0.87 μM and Ki of 0.5 μM to achieve comparable inhibition [1]. Both compounds demonstrated uncompetitive inhibition kinetics [1]. Molecular modeling further indicated that Calotropin interacts with the essential Thr797 and Gln111 residues of the enzyme's binding pocket, with additional hydrophobic contacts at Phe783, Leu125, and Ala323 [1].

Na+/K+-ATPase inhibition cardenolide enzymology uncompetitive inhibition cancer cell cytotoxicity

Calotropin Wnt/β-Catenin Inhibition: 5-Fold Superior Potency vs. Cardenolide Class Representative

In a TCF/β-catenin transcriptional reporter assay, Calotropin demonstrated IC₅₀ values ranging from 0.7 to 3.8 nM . This represents approximately 5-fold higher potency compared to the cardenolide class representative calactin, which exhibited IC₅₀ values of 3.2 to 9.6 nM under the same assay conditions . Calotropin's mechanism was validated through demonstration of dose-dependent β-catenin protein reduction in SW480 colon cancer cells and CK1α-dependent phosphorylation of β-catenin at Ser45 .

Wnt signaling β-catenin colorectal cancer CK1α activation

Calotropin T Cell Subset Selectivity: Differential Immunomodulation vs. Uscharin and Calactin

Calotropin selectively inhibited Th17 differentiation at concentrations of 100–500 nM without affecting Th1, Th2, or Treg cell differentiation [1]. In contrast, uscharin non-selectively suppressed Th1, Th2, and Treg differentiation in addition to Th17, while calactin suppressed both Th1 and Th17 differentiation [1]. This functional selectivity correlates with minor structural differences among the three cardenolides [1]. The study authors concluded that calactin and calotropin have greater potential as lead compounds than uscharin for autoimmune diseases mediated by Th17 and/or Th1 cells [1].

Th17 differentiation RORγt antagonism autoimmune disease T lymphocyte immunology

Calotropin Cytotoxicity Across Cancer Cell Lines: Picomolar to Nanomolar Activity

Calotropin exhibited potent antiproliferative activity with IC₅₀ values spanning three orders of magnitude depending on cell line context: 1.3 nM against A549 (non-small cell lung cancer), 60 nM against LS 180 (colorectal adenocarcinoma), and 410 nM against PC-3 (prostate cancer) [1]. Within the same study, Calotropin demonstrated superior activity compared to the related cardenolide 12,16-dihydroxycalotropin across all tested lines [1]. A broader study of cardenolides from Asclepias curassavica reported cytotoxic IC₅₀ values ranging from 0.127 to 6.285 μM across multiple compounds, with calactin identified as the most active compound in that panel [2], providing a class-level cytotoxicity benchmark for contextualizing Calotropin's sub-micromolar to picomolar potency range.

antiproliferative cytotoxicity cancer cell lines drug screening

Calotropin Antibacterial Activity: Zone of Inhibition Superior to Chloramphenicol Against P. aeruginosa

In a disk diffusion assay, isolated Calotropin demonstrated superior antibacterial activity against Pseudomonas aeruginosa compared to the clinical antibiotic chloramphenicol, with Calotropin producing a zone of inhibition exceeding 7.1 ± 0.2 mm while chloramphenicol produced 7.1–7.3 mm under the same experimental conditions [1]. The n-hexane extract from the same plant source exhibited even broader activity against both E. coli and P. aeruginosa with inhibition zones of 8.1 ± 0.0 to 10.8 ± 0.1 mm at concentrations up to 12,500 μg/mL [1].

antimicrobial Pseudomonas aeruginosa natural product antibacterial zone of inhibition

Calotropin In Vivo Antitumor Efficacy: Tumor Growth Inhibition in NSCLC Xenograft Model

In a preclinical in vivo study using NSCLC (non-small cell lung cancer)-bearing mice, Calotropin administration at 5.0 mg/kg significantly inhibited tumor growth over a 25-day short-term observation period [1]. Histological analysis of Calotropin-treated tumors revealed increased numbers of apoptotic cells compared to vehicle-treated controls [1]. While this study did not include a direct head-to-head comparator, the demonstration of in vivo efficacy distinguishes Calotropin from many cardenolide analogs that lack validated animal model activity and positions it as a more advanced tool compound for translational oncology research.

in vivo efficacy NSCLC xenograft preclinical oncology tumor growth inhibition

Calotropin Application Scenarios: Evidence-Based Procurement for Specific Research Contexts


Na⁺/K⁺-ATPase Enzymology and Cardiotonic Steroid Mechanism Studies

Investigators examining the structure-activity relationships of cardenolide binding to Na⁺/K⁺-ATPase will find Calotropin a valuable comparator due to its well-characterized uncompetitive inhibition kinetics (Ki = 0.2 μM) and 3.2-fold potency advantage over C3OG [1]. The documented interaction with Thr797, Gln111, Phe783, Leu125, and Ala323 residues provides a molecular-level benchmark for comparing binding modes across the cardenolide class [1]. This application scenario is particularly relevant for groups studying cardiotonic steroid mechanisms in cancer cell cytotoxicity or cardiac physiology.

Colorectal Cancer Wnt/β-Catenin Pathway Target Validation

Researchers focused on aberrant Wnt signaling in colorectal cancer should procure Calotropin as a positive control compound due to its sub-nanomolar potency (IC₅₀ 0.7–3.8 nM) in TCF/β-catenin transcriptional assays and its 5-fold potency advantage over calactin . The compound's validated mechanism—CK1α-dependent β-catenin phosphorylation at Ser45 leading to proteasomal degradation—provides a well-defined molecular pathway probe . Calotropin is particularly suitable for studies requiring discrimination between Wnt-dependent and Wnt-independent cytotoxic effects in DLD1, HCT116, and SW480 colorectal cancer models .

Th17-Mediated Autoimmune Disease Preclinical Lead Development

Immunology laboratories investigating Th17-driven pathologies should select Calotropin over alternative cardenolides based on its unique functional selectivity profile—Th17 inhibition at 100–500 nM without affecting Th1, Th2, or Treg differentiation [2]. This selectivity contrasts sharply with uscharin (broad, non-selective immunosuppression) and calactin (dual Th1/Th17 suppression) [2]. Calotropin is thus the preferred cardenolide for mechanistic studies requiring clean dissection of Th17-specific pathways and for lead optimization programs targeting RORγt-mediated autoimmune conditions [2].

Antiproliferative Screening Against Lung and Prostate Cancer Cell Panels

Oncology screening programs requiring a cardenolide with validated differential cytotoxicity across multiple cancer histotypes should procure Calotropin as a reference compound. The availability of IC₅₀ data spanning three orders of magnitude across A549 lung cancer (1.3 nM), LS 180 colon cancer (60 nM), and PC-3 prostate cancer (410 nM) cell lines enables direct benchmarking of new cardenolide analogs or extracts [3]. Calotropin's superior activity relative to 12,16-dihydroxycalotropin in the same study further supports its use as an active comparator in structure-activity relationship (SAR) campaigns [3].

Natural Product Antimicrobial Discovery and Gram-Negative Screening

Microbiology groups engaged in natural product antibiotic discovery should consider Calotropin for inclusion in antimicrobial screening panels, particularly for assays targeting Pseudomonas aeruginosa. Calotropin has demonstrated inhibition zone activity exceeding chloramphenicol (≥7.1 mm vs. 7.1–7.3 mm) against this clinically challenging Gram-negative pathogen [4]. The compound serves as a cardenolide scaffold reference for antibacterial SAR studies and as a positive control in disk diffusion assays evaluating plant-derived antimicrobials [4].

Preclinical In Vivo Oncology Efficacy Studies in NSCLC Models

Research programs transitioning from in vitro cardenolide screening to in vivo efficacy testing should prioritize Calotropin due to its demonstrated tumor growth inhibition at 5.0 mg/kg in NSCLC xenograft models over a 25-day observation period, with histological confirmation of increased apoptosis [5]. This in vivo validation distinguishes Calotropin from cardenolide analogs that lack published animal efficacy data and provides a reliable reference compound for comparative xenograft studies and dose-ranging experiments [5].

Quote Request

Request a Quote for Calotropin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.